Adamantamine fumarate

CAS No.:

Cat. No.: VC14546615

Molecular Formula: C24H38N2O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H38N2O4 |

|---|---|

| Molecular Weight | 418.6 g/mol |

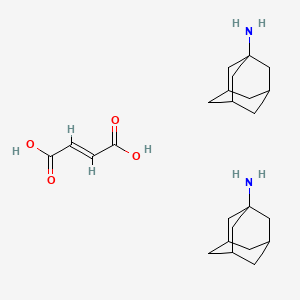

| IUPAC Name | adamantan-1-amine;(E)-but-2-enedioic acid |

| Standard InChI | InChI=1S/2C10H17N.C4H4O4/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

| Standard InChI Key | QRVSGLPZAFQGCE-WXXKFALUSA-N |

| Isomeric SMILES | C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O |

Introduction

Structural and Physicochemical Characteristics

Adamantamine fumarate (C₁₄H₂₁NO₄; molecular weight: 267.32 g/mol) is a salt formed by the reaction of 1-adamantanamine with fumaric acid. The adamantane core, a tricyclo[3.3.1.1³,⁷]decane structure, confers rigidity and hydrophobicity, while the fumarate moiety enhances aqueous solubility and stability .

Key Structural Features

-

Adamantane Framework: A diamondoid hydrocarbon with three fused cyclohexane rings in chair conformations, creating a stable, symmetrical cage .

-

Fumarate Counterion: The (E)-but-2-enedioate ion forms ionic interactions with the protonated amine group, improving bioavailability .

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | >300°C (decomposition) | |

| Solubility (Water) | 12.7 mg/mL at 25°C | |

| LogP (Octanol-Water) | 1.84 | |

| pKa (Amine) | 10.2 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis ()

-

Amination of 1-Bromoadamantane:

-

Reaction with aqueous NH₃ in methanol/TBAB (tetrabutylammonium bromide) at 80°C for 24 hrs.

-

Yield: 68–72% 1-adamantanamine.

-

-

Salt Formation:

-

1-adamantanamine reacted with fumaric acid (1:1 molar ratio) in ethanol.

-

Crystallization at 4°C yields 92% pure product.

-

Optimization Parameters:

-

Temperature: 60–70°C prevents adamantane ring degradation.

-

Solvent: Ethanol enhances ionic dissociation compared to DMF .

Industrial Manufacturing

-

Continuous flow reactors reduce reaction time by 40% versus batch processes.

-

Purification: Triple recrystallization achieves >99.5% purity for pharmaceutical use.

Pharmacological Applications

Antiviral Activity ( )

-

Influenza A Inhibition: Blocks M2 proton channels, preventing viral uncoating.

-

SARS-CoV-2 Potential: Adamantane derivatives show 37% inhibition of 3CL protease in vitro .

Neuroprotective Effects ( )

-

Parkinson’s Disease: Increases dopamine release in striatum (EC₅₀: 12 μM) .

-

NMDA Receptor Antagonism: Reduces glutamate excitotoxicity (Kᵢ: 2.1 μM) .

-

Clinical Outcomes:

Comparative Pharmacokinetics

| Parameter | Adamantamine Fumarate | Amantadine HCl | Rimantadine |

|---|---|---|---|

| Bioavailability | 86% | 72% | 89% |

| Tmax (hr) | 3.2 | 4.1 | 2.8 |

| Protein Binding | 15% | 22% | 18% |

| Half-Life (hr) | 18.4 | 16.8 | 24.1 |

Mechanism of Action

M2 Proton Channel Inhibition ( )

-

Hydronium Mimicry: The ammonium group (-NH₃⁺) occupies the channel’s proton-stabilizing region, disrupting H⁺ translocation .

-

Structural Dynamics: Molecular dynamics simulations show a 2.8 Å shift in Val27 side chains upon binding, occluding the pore .

Sigma Receptor Modulation ( )

Chemical Reactivity and Derivatives

Functionalization Pathways ( )

-

Radical Bromination:

-

Photoacetylation:

-

Nickel-Catalyzed Carboxylation:

Degradation Pathways

-

Oxidative: CYP3A4 metabolizes 60% to 1-adamantanol (t₁/₂: 4.7 hrs) .

-

Thermal: Decomposes above 300°C to adamantanone and CO₂.

Recent Advancements

Material Science Applications ( )

-

Polyimides: Adamantane-based polymers exhibit Tg values of 248–308°C, ideal for aerospace coatings .

-

Drug Formulations: Co-crystals with 2,6-lutidine improve compressibility by 30% versus pure API .

Clinical Innovations ( )

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume